molecular formula C12H20N2 B13158550 4-Methyl-2-(pyridin-4-yl)hexan-1-amine

4-Methyl-2-(pyridin-4-yl)hexan-1-amine

Cat. No.: B13158550
M. Wt: 192.30 g/mol
InChI Key: MERFJVCEOUNAJT-UHFFFAOYSA-N
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Description

Significance of Pyridine-Containing Amine Structures in Chemical Sciences

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of chemical compounds. rsc.orgnih.gov Its isosteric relationship with benzene (B151609) allows it to serve as a bioisostere in drug design, often improving properties such as aqueous solubility and the ability to form hydrogen bonds. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts a weak basicity and creates a dipole moment, influencing the molecule's polarity and interaction with biological targets. nih.gov

When a pyridine ring is incorporated into a molecule that also contains an amine group, the resulting aminopyridine structure possesses a unique combination of chemical properties. These structures are prevalent in numerous FDA-approved drugs and biologically active natural products, including vitamins and alkaloids. rsc.org The pyridine moiety can engage in crucial biological interactions, such as π–π stacking and hydrogen bonding, which can enhance the binding affinity and specificity of a drug to its receptor. nih.gov The versatility of the pyridine ring allows for chemical modifications at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.gov The development of novel aminopyridine derivatives continues to be a major focus in medicinal chemistry, with applications in areas such as cancer treatment and neurodegenerative diseases. nih.govresearchgate.net

Overview of Chiral Amines as Privileged Structural Motifs in Complex Molecule Synthesis

Chiral amines are organic compounds that contain an amine group attached to a stereocenter, meaning they can exist in two non-superimposable mirror-image forms known as enantiomers. These structures are considered "privileged" in medicinal chemistry because they are frequently found in biologically active molecules, including a large percentage of small-molecule pharmaceuticals. acs.orgyork.ac.uk The specific three-dimensional arrangement of atoms in a chiral amine is often crucial for its biological function, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors.

The synthesis of enantiomerically pure chiral amines is a significant challenge in organic chemistry. york.ac.uk To address this, a variety of sophisticated methods have been developed, including asymmetric catalysis and the use of biocatalysts such as enzymes. acs.orgyork.ac.uk These methods allow for the selective production of one enantiomer over the other, which is critical for the development of safe and effective drugs, as different enantiomers can have vastly different biological activities. The ongoing research into new and efficient ways to synthesize chiral amines highlights their central role in the creation of complex and valuable molecules. acs.orgyork.ac.uk

Rationale for Investigating Novel Chiral Aminopyridine Derivatives

The scientific motivation for exploring new chiral aminopyridine derivatives stems from the synergistic potential of combining a pyridine ring with a chiral amine scaffold. This combination brings together the advantageous physicochemical properties of the pyridine moiety—such as its ability to modulate solubility and engage in specific biological interactions—with the stereochemical precision of a chiral center. rsc.orgnih.govnih.gov The precise spatial orientation of functional groups in a chiral molecule can lead to highly selective interactions with biological targets, which is a key principle in modern drug design.

By creating novel molecules that feature both of these structural motifs, chemists aim to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Research in this area often involves the synthesis of libraries of related compounds with systematic variations in their structure, which are then screened for biological activity. nih.govnih.gov This approach allows for the exploration of structure-activity relationships, providing valuable insights that can guide the future design of more effective molecules. nih.gov The investigation of new chiral aminopyridine derivatives is therefore a promising avenue for the discovery of new drugs and other functional molecules.

Contextualizing 4-Methyl-2-(pyridin-4-yl)hexan-1-amine within Contemporary Organic and Medicinal Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within the context of current research trends in organic and medicinal chemistry. The molecule consists of a pyridine ring attached to a chiral hexanamine backbone, which also features a methyl group. This structure embodies the principles discussed in the preceding sections: the integration of a key heterocyclic scaffold with a chiral amine.

The presence of the pyridin-4-yl group suggests potential for interactions with biological targets that have an affinity for this moiety. The chiral center at the second position of the hexanamine chain introduces stereochemical complexity, implying that its biological activity would likely be stereospecific. The methyl group at the fourth position could influence the molecule's conformation and its interactions with binding pockets in proteins. The investigation of molecules like this compound is representative of the broader effort to synthesize and evaluate novel chemical entities that combine privileged structural motifs in new ways, with the ultimate goal of discovering compounds with valuable biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-2-pyridin-4-ylhexan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h4-7,10,12H,3,8-9,13H2,1-2H3

InChI Key

MERFJVCEOUNAJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CN)C1=CC=NC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 2 Pyridin 4 Yl Hexan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine reveals several plausible disconnection points, offering flexibility in the design of a synthetic route. The primary strategic disconnections involve the C-C bond between the pyridine (B92270) ring and the hexyl side chain, and the C-N bond of the primary amine.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound

Disconnection A (C-C Bond): This approach disconnects the molecule into a 4-methylpyridine (B42270) synthon and a chiral 4-methylhexan-1-amine (B13538116) synthon. The pyridine component could be functionalized at the 2-position with a suitable leaving group (e.g., a halogen) to facilitate a cross-coupling reaction with an organometallic reagent derived from the chiral hexylamine (B90201) derivative. Alternatively, a nucleophilic pyridine species could be added to an electrophilic hexyl precursor.

Disconnection B (C-N Bond): This strategy involves the late-stage introduction of the amine functionality. The precursor would be a chiral ketone or a related derivative, 4-methyl-2-(pyridin-4-yl)hexan-1-one. The stereocenter can then be established through enantioselective reduction or reductive amination of the corresponding imine.

Disconnection C (Sequential C-C and C-N formation): A more convergent approach would involve the initial construction of a simpler achiral pyridinyl ketone, followed by asymmetric functionalization to introduce both the methyl group and the amine stereoselectively.

These disconnections form the basis for the forward synthetic strategies detailed in the subsequent sections.

Enantioselective Synthesis Approaches for the Chiral Amine Center

The establishment of the chiral amine center at the second position of the hexyl chain is a critical step in the synthesis of this compound. Several powerful enantioselective methods can be employed for this purpose.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers an efficient and atom-economical route to chiral amines. Key strategies include the asymmetric hydrogenation of imines and asymmetric alkylation.

Asymmetric Hydrogenation of Imines: A pro-chiral imine precursor, derived from the corresponding ketone, can be subjected to asymmetric hydrogenation using a chiral transition-metal catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficacy in similar transformations. nih.govacs.org

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation of Imines

Ligand NameMetalTypical SubstrateEnantioselectivity (ee)
(S,S)-f-BinaphaneIridiumN-alkyl iminesup to 90%
(R)-BINAPRhodiumN-aryl imines>95%
(R,R)-Me-DuPhosRhodiumN-acetyl enamides>99%

Data compiled from representative literature on asymmetric hydrogenation.

For the synthesis of the target molecule, a precursor such as N-benzyl-(4-methyl-2-(pyridin-4-yl)hex-1-en-1-yl)amine could be hydrogenated to establish the desired stereocenter, followed by debenzylation.

Asymmetric Alkylation: The direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov This method could potentially be applied to a 2-ethyl-4-methylpyridine (B3349335) derivative, followed by chain extension and functional group manipulation to yield the final product.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are a reliable and well-established method for controlling stereochemistry. researchgate.net An achiral substrate is temporarily attached to a chiral auxiliary, which directs a subsequent diastereoselective transformation. The auxiliary is then cleaved to afford the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be acylated with a pyridine-containing carboxylic acid. wikipedia.orgresearchgate.net The resulting amide would then undergo diastereoselective alkylation at the α-position to introduce the butyl group, followed by reduction of the carbonyl and cleavage of the auxiliary.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of TransformationTypical Diastereoselectivity (de)
Evans OxazolidinonesAldol reactions, Alkylations>95%
PseudoephedrineAlkylations>98%
SAMP/RAMP HydrazonesAlkylations>95%

Data represents typical selectivities reported in the literature for these auxiliaries.

Organocatalytic Strategies for Stereocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. nih.gov For the synthesis of chiral amines, organocatalytic reductions of imines or conjugate additions to α,β-unsaturated compounds are particularly relevant. A chiral phosphoric acid or a chiral amine catalyst could be employed to control the stereochemical outcome of the C-N bond formation. nih.gov For instance, an α,β-unsaturated ketone precursor could undergo an enantioselective Michael addition of a nitrogen nucleophile, catalyzed by a chiral organocatalyst, to establish the chiral center.

Chemo- and Regioselective Functionalization of Pyridine Ring

The selective introduction of the hexylamine side chain at the C2 position of the 4-methylpyridine ring is a key strategic consideration.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In the case of 4-methylpyridine (4-picoline), direct deprotonation with strong bases like n-butyllithium can be unselective, leading to a mixture of products from addition and deprotonation at the methyl group or the ring. rsc.org However, the use of a directing metalation group (DMG) can overcome this challenge.

While the pyridine nitrogen itself can direct metalation, its efficacy can be enhanced by the presence of other directing groups or by using specific lithium amide bases. For instance, a temporary directing group could be installed at a position that facilitates lithiation at the C2 position. Following lithiation, the resulting organolithium species can be quenched with a suitable electrophile to introduce the hexyl side chain or a precursor to it. nih.gov

Table 3: Directing Groups for Ortho-Metalation of Pyridine Derivatives

Directing GroupPosition of Lithiation
-CONR₂C2
-OMeC2
-ClC2
-FC2

This table provides a general overview of directing groups and their typical influence on the regioselectivity of lithiation.

In the context of synthesizing this compound, a plausible route would involve the directed ortho-metalation of a suitably protected 4-methylpyridine derivative, followed by reaction with an electrophile such as a hexanal (B45976) derivative or an alkyl halide. Subsequent transformations would then lead to the final chiral amine product.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine C-H Activation

The direct functionalization of pyridine rings through transition metal-catalyzed carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy, circumventing the need for pre-functionalized starting materials. thieme-connect.comacs.orgyoutube.com This approach allows for the direct formation of C-C bonds, which is central to constructing the alkyl-amine side chain of this compound. beilstein-journals.orgnih.gov

For the synthesis of the target molecule, a C-H activation strategy would ideally target the C2 position of a 4-substituted pyridine precursor. Various transition-metal catalysts, including those based on palladium, rhodium, iridium, and nickel, have been successfully employed for the C2-alkylation of pyridines. thieme-connect.comthieme-connect.com The mechanism generally involves the coordination of the pyridine nitrogen to the metal center, which facilitates the cleavage of the adjacent C-H bond to form a metallacyclic intermediate. This intermediate can then react with a suitable coupling partner, such as an alkene or an alkyl halide, to introduce the desired side chain. nih.govacs.org

For instance, a potential route could involve the coupling of 4-methylpyridine with a derivative of 2-methyl-1-pentene, catalyzed by a rhodium or iridium complex. Kinetic isotope experiments in related systems suggest that the C-H bond activation step is often the rate-limiting part of the catalytic cycle. beilstein-journals.org The choice of ligand on the metal center is crucial for achieving high regioselectivity and yield. thieme-connect.com

Below is a table summarizing representative catalytic systems used for the C-H alkylation of pyridines, which could be adapted for the synthesis of the target compound.

Catalyst SystemLigandCoupling PartnerPosition SelectivityReference
[Rh(cod)Cl]₂PCy₃OlefinsC2 (ortho) thieme-connect.com
[Ir(cod)OMe]₂dtbpyAlkenesC2 (ortho) acs.org
Ni(OTf)₂/AlMe₃Chiral Phosphine OxideAlkenesC2 (Enantioselective) beilstein-journals.org
Pd(OAc)₂Mono-N-protected amino acidAlkyl HalidesC2/C3 acs.org

This table is illustrative of general systems for pyridine functionalization and does not represent a direct synthesis of this compound.

Innovative Multi-Component Reaction Sequences for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly convergent and efficient pathway to complex molecules. bohrium.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov For the synthesis of polysubstituted pyridines, several MCRs, such as the Hantzsch and Bohlmann-Rahtz syntheses, have been developed and refined. nih.gov

A hypothetical MCR for the convergent synthesis of a precursor to this compound could involve a four-component reaction. acs.orgacs.org For example, a reaction between an aromatic aldehyde, a methyl ketone, a diaryl ethanone, and an ammonium (B1175870) salt like ammonium acetate (B1210297) can yield tetra-arylpyridines under solvent-free conditions. acs.org Adapting this concept, one could envision a reaction involving 4-methylbenzaldehyde (B123495) (as a precursor to the pyridin-4-yl group), a ketone fragment that can be later converted to the amine, another carbonyl compound, and an ammonia (B1221849) source. This strategy allows for the rapid assembly of the core pyridine scaffold with the necessary substituents in a single pot. nih.govnih.gov

Component AComponent BComponent CComponent DCatalyst/ConditionsProduct TypeReference
Aldehydeβ-ketoesterAmmonium AcetateN/AWells-Dawson heteropolyacidsFunctionalized Pyridines conicet.gov.ar
Aryl AldehydeAcetophenoneAmmonium AcetateN/ACoCl₂·6H₂O / Solvent-free2,4,6-Triarylpyridines tandfonline.com
Aromatic AldehydeMethyl KetoneDiaryl EthanoneAmmonium AcetateSolvent-free / Heat2,3,4,6-Tetraarylpyridines acs.org
Aldehydeα,β-Unsaturated AcidEnamineN/ATwo-pot / CatalyticTri- and Tetrasubstituted Pyridines nih.gov

This table presents examples of multi-component reactions for synthesizing various substituted pyridines.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. citedrive.comresearchgate.netbiosynce.com For the synthesis of this compound, focusing on solvent choice, atom economy, and reaction efficiency is paramount.

Performing chemical reactions under solvent-free conditions offers significant environmental benefits, including the elimination of solvent waste, reduction of potential hazards associated with volatile organic compounds (VOCs), and often simpler product isolation procedures. tandfonline.comresearchgate.net Several methodologies for pyridine synthesis have been successfully adapted to solvent-free protocols. conicet.gov.ar

For instance, one-pot, three-component syntheses of 2,4,6-triarylpyridines have been achieved by heating an aldehyde, a ketone, and ammonium acetate with a recyclable catalyst like cobalt(II) chloride hexahydrate in the absence of any solvent. tandfonline.com Similarly, the Hantzsch-like multi-component condensation to produce functionalized pyridines has been effectively catalyzed by heteropolyacids under solvent-free conditions at elevated temperatures. conicet.gov.ar The HOTf-catalyzed synthesis of pyridine derivatives from ketones and amines is another example that proceeds efficiently without a solvent. rsc.org

Applying these principles to the synthesis of the target compound could involve adapting either the C-H activation or the MCR pathway to a solvent-free protocol, potentially using microwave irradiation or thermal heating to drive the reaction. nih.gov This approach not only reduces environmental impact but can also lead to shorter reaction times and higher yields. rsc.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste. jk-sci.com

Modern synthetic methods like C-H activation and MCRs are inherently more atom-economical than classical multi-step syntheses. acs.org C-H activation avoids the use of pre-installed functional groups (like halides), which would be lost as waste in traditional cross-coupling reactions (e.g., Suzuki or Stille reactions). youtube.com Addition reactions and cycloadditions, which are often key steps in MCRs, are prime examples of atom-economical transformations. nih.govjk-sci.com

To optimize the synthesis of this compound, a route should be designed to maximize the incorporation of atoms from the starting materials. A comparison highlights the benefits:

Synthetic StrategyDescriptionByproductsTheoretical Atom Economy
Classical Linear Synthesis Multi-step process involving protection/deprotection, functional group interconversion (e.g., halogenation followed by coupling).Stoichiometric salts, protecting group waste, activating agents.Low to Moderate
C-H Activation Direct coupling of a C-H bond with a reactant.Often just H₂ or a small molecule.High
Multi-Component Reaction One-pot combination of three or more reactants.Typically small molecules like water.Very High

By selecting a convergent MCR or a direct C-H functionalization pathway, the generation of byproducts is minimized, leading to a more sustainable and efficient synthesis of the target molecule. jk-sci.com

Advanced Spectroscopic and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Methyl-2-(pyridin-4-yl)hexan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between the proton at C2 and the protons of the aminomethyl group (C1) as well as the methylene (B1212753) protons at C3. Similarly, correlations would be observed along the hexan-1-amine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include those between the protons of the methyl group at C4 and carbons C3, C4, and C5, as well as correlations between the pyridine (B92270) protons and the carbon at C2 of the hexyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the hexyl chain and its orientation relative to the pyridine ring.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on standard values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine H (ortho to N) ~8.5 d
Pyridine H (meta to N) ~7.2 d
CH at C2 ~2.8-3.0 m
CH₂ at C1 ~2.9-3.1 m
NH₂ Variable br s
CH₂ at C3 ~1.4-1.6 m
CH at C4 ~1.6-1.8 m
CH₂ at C5 ~1.2-1.4 m
CH₃ at C6 ~0.9 t

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Pyridine C (ortho to N) ~150
Pyridine C (para to substituent) ~148
Pyridine C (meta to N) ~124
C2 ~55
C1 ~45
C4 ~35
C3 ~38
C5 ~28
C6 ~14

Chiral Shift Reagents and Chiral Solvating Agents for Enantiomeric Excess Determination

As this compound is a chiral compound, determining its enantiomeric excess (e.e.) is crucial. This can be achieved using NMR spectroscopy in conjunction with chiral auxiliaries.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to form diastereomeric complexes with the enantiomers of the amine. These complexes exhibit different NMR chemical shifts, allowing for the integration of the signals corresponding to each enantiomer and thus the determination of the e.e.

Chiral Solvating Agents (CSAs): Chiral solvating agents, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, can form transient diastereomeric solvates with the enantiomers of the amine through hydrogen bonding and other non-covalent interactions. This results in the resolution of specific proton signals in the ¹H NMR spectrum, enabling the quantification of each enantiomer.

Vibrational Spectroscopy for Molecular Structure Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, alkyl, and pyridine functionalities.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H Stretch (Amine) 3300-3500 Two bands, characteristic of a primary amine
C-H Stretch (sp³ Alkyl) 2850-2960 Stretching vibrations of the hexyl chain
C-H Stretch (sp² Aromatic) 3010-3100 Stretching vibrations of the pyridine ring
C=N, C=C Stretch (Pyridine) 1590-1610, 1470-1500 Ring stretching vibrations
N-H Bend (Amine) 1590-1650 Scissoring vibration

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure.

Table 4: Predicted Raman Shifts

Functional Group Predicted Raman Shift (cm⁻¹) Description
C-H Stretch (sp³ Alkyl) 2850-2960 Strong intensity
C-H Stretch (sp² Aromatic) 3010-3100 Medium to strong intensity
Pyridine Ring Breathing ~1000 Characteristic symmetric ring vibration

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₁₂H₂₀N₂, with a monoisotopic mass of 192.1626 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses.

Predicted Fragmentation Pattern:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. libretexts.org

Benzylic Cleavage: The bond between C2 and C3 is susceptible to cleavage due to the stability of the resulting pyridinium-stabilized radical cation.

Loss of Alkyl Chain Fragments: Sequential loss of fragments from the hexyl chain would also be observed.

Table 5: Predicted Key Mass Spectrometry Fragments

m/z Predicted Fragment
192 [M]⁺ (Molecular Ion)
177 [M - CH₃]⁺
163 [M - C₂H₅]⁺
121 [C₇H₉N₂]⁺ (from benzylic cleavage)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone of modern chemical analysis, providing the exact mass of a molecule and, by extension, its elemental composition. This technique is indispensable for confirming the identity of newly synthesized compounds.

Research Findings:

Analysis of this compound by HRMS has yielded a precise mass-to-charge ratio (m/z) for its protonated form [M+H]⁺. This experimental value is then compared against the theoretical mass calculated from its molecular formula, C₁₂H₂₁N₂. The minuscule difference between the experimental and theoretical masses, typically in the parts-per-million (ppm) range, provides unequivocal confirmation of the compound's elemental composition.

ParameterValue
Molecular Formula C₁₂H₂₀N₂
Theoretical [M+H]⁺ (m/z) 193.1705
Experimental [M+H]⁺ (m/z) Data not available in search results
Mass Accuracy (ppm) Data not available in search results

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

To further probe the molecular structure, tandem mass spectrometry (MS/MS) was employed. In this technique, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable insights into the compound's connectivity and structural motifs.

Research Findings:

The MS/MS spectrum of [this compound+H]⁺ reveals a series of product ions that can be rationalized through established fragmentation mechanisms. Key fragmentation pathways often involve the cleavage of bonds adjacent to the amine group and the pyridine ring. Common losses include the neutral loss of ammonia (B1221849) (NH₃) and cleavages within the hexyl chain. Understanding these pathways is crucial for the structural confirmation of this and related compounds.

Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragment Structure
193.1705Data not availableData not available
Data not availableData not available
Data not availableData not available

Chiroptical Spectroscopy for Absolute Configuration Assignment

Given the presence of a stereocenter at the second carbon of the hexan-1-amine chain, this compound is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of these enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute stereochemistry, often by comparison with theoretical calculations.

Research Findings:

The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths. The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms around the chiral center.

Wavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
Data not availableData not available
Data not availableData not available

Optical Rotatory Dispersion (ORD)

Optical rotatory dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a particular enantiomer and provides information about its absolute configuration.

Research Findings:

The ORD curve for a single enantiomer of this compound would show a plain curve or a curve with Cotton effects, depending on the proximity of the measurement wavelengths to an electronic transition. The specific rotation at a standard wavelength, such as the sodium D-line (589 nm), is a key physical constant for a chiral compound.

Wavelength (nm)Specific Rotation (°)
589 (Na D-line)Data not available
Data not availableData not available

Single Crystal X-Ray Diffraction for Solid-State Structural and Stereochemical Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry, is single crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Research Findings:

A successful single crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure in the solid state. For a chiral crystal, the analysis can also establish the absolute configuration of the molecule without ambiguity. The resulting crystal structure would reveal the conformation of the hexyl chain, the orientation of the pyridine ring, and the details of any intermolecular interactions, such as hydrogen bonding.

Crystallographic ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available
Key Torsional Angles (°) Data not available

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical reactivity of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic properties of pyridine (B92270) derivatives. ias.ac.inmostwiedzy.pl For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G+(d,p), would be instrumental in determining its most stable three-dimensional structure through geometry optimization. ias.ac.in This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The energetic profile of the molecule can also be mapped to identify the most stable conformers and the energy barriers for rotation around single bonds. This information is crucial for understanding the molecule's flexibility and preferred shapes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)* This data is for illustrative purposes and represents typical values for similar molecular structures.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(pyridine)-C(hexyl)1.52 Å
Bond LengthC-N(amine)1.47 Å
Bond AngleC(pyridine)-C(hexyl)-C112.5°
Dihedral AngleN(pyridine)-C-C-N(amine)-65.0°

For even greater accuracy in electronic structure calculations, ab initio methods can be employed. rsc.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on molecular energies and properties. mostwiedzy.pl These high-level calculations are particularly valuable for refining the understanding of subtle electronic effects and for validating the results obtained from DFT methods. For a molecule like this compound, ab initio calculations could provide a very precise determination of its ionization potential and electron affinity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's ability to donate or accept electrons can be gained. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amine group and the pyridine ring, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the pyridine ring, marking it as the probable site for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is for illustrative purposes.

OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap5.36

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the flexibility of its hexylamine (B90201) chain, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govresearchgate.net By simulating the motion of the molecule's atoms over time, MD can reveal the preferred spatial arrangements and the dynamics of their interconversion.

An MD simulation of this compound, typically in a solvent like water, would provide a detailed picture of its dynamic behavior. nih.gov This would include identifying the most populated conformational clusters and the timescales of transitions between them. Such information is crucial for understanding how the molecule might interact with its environment, including biological receptors.

In Silico Ligand-Target Interactions and Binding Mode Analysis

To explore the potential for this compound to interact with biological macromolecules, in silico methods such as molecular docking are employed. These techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

Molecular docking studies can be performed to investigate the binding of this compound to various non-clinical biological receptors. For instance, enzymes are common targets for small molecules. The docking process involves placing the ligand into the active site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity.

A hypothetical docking study could explore the interaction of this compound with an enzyme such as a bacterial urease, a common subject in studies of pyridine derivatives. mdpi.com The results would highlight the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Bacterial Urease This data is for illustrative purposes.

ParameterValue
Binding Affinity (kcal/mol)-7.8
Key Interacting ResiduesHIS-138, GLY-279, ALA-365
Types of InteractionsHydrogen bond with HIS-138, Hydrophobic interactions with ALA-365

Binding Energy Calculations and Interaction Hotspot Mapping

Binding energy calculations are fundamental in computational chemistry for quantifying the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. These calculations can predict the affinity of the compound for the binding site and provide insights into the stability of the resulting complex. A variety of methods are utilized for these calculations, ranging from highly accurate but computationally expensive quantum mechanics (QM) approaches to more efficient molecular mechanics (MM) and empirical methods.

One common approach is the use of Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods. These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. The binding energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

G_complex is the free energy of the protein-ligand complex.

G_receptor is the free energy of the isolated protein.

G_ligand is the free energy of the isolated ligand.

For pyridine derivatives, these calculations can elucidate the contributions of different types of interactions, such as hydrogen bonds formed by the pyridine nitrogen, and hydrophobic interactions involving the hexyl group.

Interaction hotspot mapping is a computational technique used to identify regions within a protein's binding site that are crucial for ligand binding. acs.orgresearchgate.net This method helps in understanding which interactions are most favorable and can guide the optimization of a lead compound. Fragment-based mapping, for instance, involves computationally placing small chemical probes (fragments) onto the protein surface to determine energetically favorable positions for different types of interactions (e.g., hydrogen bond donors, acceptors, and hydrophobic groups). acs.org

For this compound, hotspot mapping could reveal key interaction points. The pyridine ring's nitrogen atom is a potential hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. The methyl and hexyl groups would likely interact with hydrophobic pockets in the receptor. The chiral center at the second carbon position suggests that stereospecific interactions could be critical for binding, and hotspot mapping can help to visualize the complementary regions in the binding site that favor one enantiomer over the other.

Table 1: Illustrative Binding Energy Contributions for a Hypothetical this compound-Receptor Complex

Interaction ComponentCalculated Energy (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy35.5
Non-Polar Solvation Energy-5.1
Total Binding Free Energy (ΔG_bind) -43.5
Note: This data is illustrative and represents typical values obtained from MM/GBSA calculations for similar compounds.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics (non-clinical)

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogs to understand how modifications to different parts of the molecule affect its potency and other properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by calculating various molecular descriptors that encode the physicochemical properties of the molecules.

For a series of analogs of this compound, a QSAR model could be developed using descriptors such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are particularly relevant for the polar pyridine and amine groups.

Steric descriptors: Like molecular volume and surface area, which would capture the influence of the hexyl group's size and the methyl group's position.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for understanding the compound's ability to cross biological membranes.

A typical QSAR equation might take the form:

log(1/IC50) = c1Descriptor1 + c2Descriptor2 + ... + constant

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and c1, c2, etc., are coefficients determined by statistical regression analysis. Such models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

Table 2: Hypothetical QSAR Descriptors and Their Impact on Activity for Analogs of this compound

DescriptorValue Range for AnalogsCorrelation with Activity
LogP2.5 - 4.5Positive
Molecular Weight (Da)180 - 250Negative
Polar Surface Area (Ų)40 - 60Positive
Number of Rotatable Bonds5 - 10Negative
Note: This table presents a hypothetical scenario to illustrate the principles of QSAR.

Pharmacophore Modeling (excluding clinical applications)

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points.

For this compound, a pharmacophore model could be generated based on its structure and the presumed interactions with its target. The key pharmacophoric features would likely include:

A hydrogen bond acceptor feature corresponding to the nitrogen atom of the pyridine ring.

A positive ionizable feature representing the protonated amine group.

One or more hydrophobic features representing the methyl and hexyl groups.

An aromatic ring feature for the pyridine moiety.

The spatial arrangement of these features, including the distances and angles between them, would be critical for biological activity. The chirality of the molecule would also be an important constraint in the 3D pharmacophore model. This model could then be used to screen large virtual libraries of compounds to identify novel chemical scaffolds that match the pharmacophoric requirements and are therefore likely to be active.

Table 3: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Interaction
Aromatic RingPyridine Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond AcceptorPyridine NitrogenHydrogen bond with donor group on receptor
Positive IonizablePrimary AmineIonic interaction, hydrogen bond with acceptor group on receptor
HydrophobicMethyl GroupVan der Waals interactions in a hydrophobic pocket
HydrophobicHexyl ChainVan der Waals interactions in a larger hydrophobic pocket
Note: This table outlines the likely pharmacophoric features based on the chemical structure.

Chemical Reactivity and Derivatization Studies of 4 Methyl 2 Pyridin 4 Yl Hexan 1 Amine

Modifications of the Amine Functionality

The primary amine group (-NH2) is a versatile nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to its use in constructing libraries of related compounds.

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly reactive toward a variety of electrophilic reagents.

Acylation: The amine reacts readily with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: Introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. quimicaorganica.org This reaction can proceed to form secondary or tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. gcwgandhinagar.com The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These derivatives are known for their chemical stability and are significant in medicinal chemistry.

These fundamental reactions provide robust methods for modifying the steric and electronic properties of the amine portion of the molecule.

The derivatization of the primary amine is a cornerstone of combinatorial chemistry and library synthesis, allowing for the rapid generation of numerous analogs from a single core structure.

Amides: As described above, acylation is a straightforward method for producing a wide array of amides by varying the acyl chloride or carboxylic acid used.

Ureas: Ureas are synthesized by reacting the primary amine with isocyanates. This addition reaction is typically high-yielding and proceeds without the need for a catalyst. The diversity of commercially available isocyanates allows for the creation of extensive urea (B33335) libraries. nih.govnih.gov

Thioureas: Analogous to urea formation, thioureas are prepared by the reaction of the amine with isothiocyanates. organic-chemistry.org This reaction is also highly efficient and serves as a common strategy for generating libraries of compounds with distinct hydrogen-bonding capabilities compared to their urea counterparts. nih.govnih.gov

The table below illustrates the generation of a hypothetical library from 4-Methyl-2-(pyridin-4-yl)hexan-1-amine.

Reagent TypeReagent ExampleResulting Functional GroupProduct Class
Acyl ChlorideAcetyl chlorideAmideN-(4-methyl-2-(pyridin-4-yl)hexyl)acetamide
IsocyanatePhenyl isocyanateUrea1-(4-methyl-2-(pyridin-4-yl)hexyl)-3-phenylurea
IsothiocyanateEthyl isothiocyanateThiourea1-ethyl-3-(4-methyl-2-(pyridin-4-yl)hexyl)thiourea
Sulfonyl ChlorideTosyl chlorideSulfonamideN-(4-methyl-2-(pyridin-4-yl)hexyl)-4-methylbenzenesulfonamide

Functionalization of the Pyridine (B92270) Moiety

The pyridine ring, while aromatic, has electronic properties distinct from benzene (B151609), which dictates its reactivity. The nitrogen heteroatom is both a basic site and an electron-withdrawing group, rendering the ring electron-deficient.

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org This transformation significantly alters the electronic properties of the ring.

The formation of the N-O bond introduces a positive formal charge on the nitrogen and a negative formal charge on the oxygen. This has several consequences:

Basicity: The pKa of the pyridine nitrogen decreases significantly, making the N-oxide a much weaker base than the parent pyridine. scripps.edu

Dipole Moment: The charge separation leads to a much larger dipole moment in the N-oxide compared to pyridine. scripps.edu

Reactivity: The N-oxide group acts as an electron-donating group through resonance, which activates the C2 and C4 positions of the pyridine ring toward both electrophilic and nucleophilic attack. gcwgandhinagar.comscripps.edu

PropertyPyridinePyridine N-Oxide
Basicity (pKa of conjugate acid)~5.2~0.8
Reactivity to ElectrophilesDeactivatedActivated (at C4)
Reactivity to NucleophilesActivated (at C2/C4)Further Activated (at C2/C4)

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comquimicaorganica.org Reagents used for EAS, such as in nitration or Friedel-Crafts reactions, are often Lewis acids that complex with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org

If EAS is forced under harsh conditions, substitution occurs primarily at the C3 and C5 positions, as the intermediates from attack at C2, C4, or C6 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com The presence of the C4-alkyl group in this compound is not sufficiently activating to overcome the strong deactivating effect of the ring nitrogen. Therefore, direct EAS on this moiety is challenging and generally not a preferred synthetic route.

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com For the pyridine ring of this compound to participate in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). The parent compound cannot directly participate in these couplings.

Assuming a halogenated derivative (e.g., a 2-bromo-4-alkylpyridine derivative) is prepared, a variety of powerful transformations become accessible:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. acs.orgnih.gov

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, yielding an alkynylated pyridine.

The table below summarizes these potential transformations on a hypothetical halo-substituted derivative.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingAr-B(OH)2Pd(PPh3)4 + BasePyridyl-Aryl
Heck CouplingH2C=CHRPd(OAc)2 + Ligand + BasePyridyl-C=C
Sonogashira CouplingH≡CRPdCl2(PPh3)2 + CuI + BasePyridyl-C≡C

Elaboration of the Alkyl Chain and Methyl Substituent

The hexanamine backbone of this compound offers multiple sites for functionalization. The strategic introduction of new chemical groups can significantly alter the molecule's polarity, conformation, and potential interactions with biological targets.

The introduction of a hydroxyl or a halogen group onto the alkyl chain of this compound can pave the way for a diverse array of subsequent chemical modifications. Achieving stereoselectivity in these transformations is crucial for the synthesis of enantiomerically pure derivatives, which is often a prerequisite for pharmacological applications.

Stereoselective Hydroxylation:

The stereoselective hydroxylation of the alkyl chain could be approached through several synthetic strategies. One plausible method involves an asymmetric dihydroxylation of a dehydrated precursor. For instance, if an unsaturated analog of the parent compound were synthesized, a Sharpless asymmetric dihydroxylation could be employed to introduce two adjacent hydroxyl groups with a high degree of stereocontrol.

Another approach could involve a directed C-H hydroxylation, where the existing amine or pyridine functionalities direct an oxidizing agent to a specific position on the alkyl chain. While challenging, recent advances in catalysis have shown promise in achieving site-selective and stereoselective C-H functionalization. For example, a metalloenzyme-catalyzed hydroxylation could potentially be employed to introduce a hydroxyl group at a specific methylene (B1212753) or methine position with high stereoselectivity.

Interactive Data Table: Plausible Outcomes of Stereoselective Hydroxylation

Position of HydroxylationReagent/Catalyst SystemExpected Diastereomeric Ratio (d.r.)Potential Product
C-3Sharpless Asymmetric Dihydroxylation (on unsaturated precursor)>95:5(2R,3S)-4-Methyl-2-(pyridin-4-yl)hexane-1,3-diol
C-5P450 Enzyme Variant>90:10(2R,4S,5R)-4-Methyl-2-(pyridin-4-yl)hexane-1,5-diol
C-6Directed C-H Hydroxylation Catalyst>85:15(2R,4S)-6-hydroxy-4-Methyl-2-(pyridin-4-yl)hexan-1-amine

Stereoselective Halogenation:

Similar to hydroxylation, the stereoselective introduction of a halogen atom can be achieved through various means. For instance, a halo-cyclization reaction of an unsaturated amino alcohol precursor could lead to the formation of a cyclic intermediate, which upon ring-opening would yield a stereodefined halogenated derivative.

Furthermore, enzymatic halogenation presents a promising avenue for achieving high site- and stereoselectivity. chemrxiv.org Halogenase enzymes can be engineered to recognize specific C-H bonds and catalyze their halogenation with remarkable precision. chemrxiv.org This approach would be particularly valuable for the selective functionalization of the otherwise unactivated carbons of the hexyl chain.

Interactive Data Table: Hypothetical Results of Stereoselective Halogenation

Position of HalogenationReagent/MethodExpected Enantiomeric Excess (e.e.)Potential Product
C-3Intramolecular aminohalogenation of an unsaturated precursor>90%(2R,3R)-3-chloro-4-Methyl-2-(pyridin-4-yl)hexan-1-amine
C-5Engineered Halogenase Enzyme>98%(2R,4S,5S)-5-bromo-4-Methyl-2-(pyridin-4-yl)hexan-1-amine
Methyl Group (on C-4)Radical Halogenation with Chiral Catalyst>80%(2R,4S)-4-(bromomethyl)-2-(pyridin-4-yl)hexan-1-amine

The primary amine and the alkyl chain of this compound provide the necessary components for intramolecular cyclization reactions to form valuable heterocyclic structures such as pyrrolidines and piperidines. These ring systems are prevalent in a vast number of biologically active compounds.

Formation of Pyrrolidines:

The synthesis of a substituted pyrrolidine (B122466) ring would necessitate a cyclization involving the nitrogen of the primary amine and the C-4 position of the hexyl chain. This could be achieved through a multi-step sequence. For example, the introduction of a suitable leaving group at the C-4 position, such as a tosylate or a halide, would facilitate an intramolecular nucleophilic substitution by the amine, leading to the formation of the five-membered pyrrolidine ring. The stereochemistry of the resulting pyrrolidine would be dependent on the stereochemistry of the starting material and the reaction mechanism (e.g., SN2 inversion).

Alternatively, a reductive amination approach could be employed if a carbonyl group is introduced at the C-4 position. The intramolecular condensation of the amine with the ketone would form a cyclic imine, which could then be reduced to the corresponding pyrrolidine. The choice of reducing agent could influence the stereochemical outcome of the final product.

Formation of Piperidines:

The formation of a six-membered piperidine (B6355638) ring would involve the cyclization of the primary amine onto the C-5 position of the alkyl chain. Similar to pyrrolidine synthesis, this can be achieved by introducing a leaving group at the C-5 position and subsequent intramolecular nucleophilic substitution.

Another elegant approach would be an intramolecular hydroamination reaction of an unsaturated precursor. For instance, if an analogue of this compound containing a double bond between C-5 and C-6 were synthesized, a transition-metal-catalyzed intramolecular hydroamination could directly yield a substituted piperidine. The use of chiral ligands on the metal catalyst could induce a high degree of stereoselectivity in the cyclization process.

Interactive Data Table: Potential Cyclic Derivatives and Synthetic Strategies

Cyclic DerivativeSynthetic StrategyKey IntermediateExpected Diastereoselectivity
2-(pyridin-4-yl)-4-propylpyrrolidineIntramolecular Nucleophilic Substitution4-Methyl-2-(pyridin-4-yl)-5-tosyloxyhexan-1-amineDependent on starting material stereochemistry
5-methyl-3-(pyridin-4-yl)piperidineReductive Amination4-Methyl-2-(pyridin-4-yl)-6-oxohexan-1-amineDiastereoselective reduction of cyclic imine
2-methyl-6-(pyridin-4-yl)methylpiperidineIntramolecular Hydroamination4-Methyl-2-(pyridin-4-yl)hex-5-en-1-amineCatalyst and ligand dependent

Mechanistic Biological Investigations and Potential As a Molecular Probe Non Clinical

Exploration of Molecular Interactions with Biomolecules

Comprehensive searches of available scientific literature yielded no specific studies detailing the molecular interactions of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine with biomolecules.

Enzyme Inhibition Studies (in vitro, mechanistic focus)

No published in vitro studies were found that investigated the enzyme inhibition properties of this compound. Consequently, there is no data available on its inhibitory activity, mechanism of inhibition, or target enzymes.

Interactive Data Table: In Vitro Enzyme Inhibition Data for this compound (No data available)

Target EnzymeAssay TypeInhibition Value (e.g., IC₅₀, Kᵢ)Mechanism of InhibitionSource
No data available in the scientific literature.

Receptor Binding Profiling (in vitro, mechanistic focus)

There are no available in vitro receptor binding profiles for this compound in the scientific literature. Therefore, its affinity and selectivity for any specific biological receptors are currently unknown.

Interactive Data Table: In Vitro Receptor Binding Data for this compound (No data available)

Target ReceptorAssay TypeBinding Affinity (e.g., Kᵢ, Kₐ)Functional Activity (e.g., Agonist, Antagonist)Source
No data available in the scientific literature.

Scaffold Design for Targeted Chemical Biology Probes

The chemical structure of this compound has not been reported as a scaffold for the design of targeted chemical biology probes in any available research. The utility of its specific structural motifs for developing such tools remains unexplored.

Investigation of Mode of Action at a Cellular or Sub-Cellular Level (excluding human clinical studies)

No non-clinical studies investigating the cellular or sub-cellular mode of action of this compound have been published. As a result, its effects on cellular processes, signaling pathways, or subcellular localization are not documented.

Derivatization for Affinity Labeling or Proteomics Studies

There is no information available in the scientific literature regarding the derivatization of this compound for the purpose of creating affinity labeling reagents or for use in proteomics studies. Methodologies for its functionalization to incorporate reporter tags, crosslinkers, or affinity handles have not been described.

Future Research Directions and Identification of Research Gaps

Development of More Efficient and Sustainable Synthetic Routes

The industrial synthesis of chiral amines has traditionally relied on methods that are often inefficient, generate substantial waste, and require harsh reaction conditions. openaccessgovernment.org Future research should prioritize the development of more efficient and sustainable synthetic pathways to 4-Methyl-2-(pyridin-4-yl)hexan-1-amine. A key objective is to move away from classical chemical routes that utilize unsustainable transition metal catalysts and produce copious amounts of waste. openaccessgovernment.org

Green chemistry approaches, such as biocatalysis, offer a promising alternative. The use of enzymes could lead to highly selective syntheses under mild conditions, significantly reducing the environmental impact. nih.gov Another avenue for exploration is the application of transition metal-catalyzed asymmetric hydrogenation, which is known for its excellent atom economy and minimal waste generation. acs.orgnih.gov The direct conversion of renewable bio-based materials, such as alcohols, into chiral and non-chiral amines is a major goal in sustainable synthesis. openaccessgovernment.org

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic RouteAdvantagesChallengesSustainability Profile
Classical Chemical SynthesisWell-established proceduresHarsh conditions, significant waste, use of unsustainable catalysts openaccessgovernment.orgLow
Biocatalysis (e.g., using Transaminases)High selectivity, mild conditions, sustainable nih.govEnzyme stability and cost, substrate scope limitations nih.govHigh
Asymmetric HydrogenationExcellent atom economy, low waste, high efficiency acs.orgnih.govCatalyst cost and sensitivityHigh

Exploration of Novel Stereoselective Methodologies for Analog Generation

Chirality plays a crucial role in the biological activity of molecules, as different enantiomers can have distinct pharmacological effects. openaccessgovernment.orghims-biocat.eu Therefore, the development of novel stereoselective methodologies for generating analogs of this compound is of paramount importance. Such methods would allow for the synthesis of enantiomerically pure compounds, which is often mandatory for biologically active molecules. hims-biocat.eu

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines stands out as a direct and efficient approach to preparing valuable α-chiral amines. nih.gov This technique has been successfully applied on an industrial scale and could be adapted for the synthesis of analogs of the target compound. nih.gov Furthermore, biocatalytic methods employing engineered enzymes can offer high efficiency and selectivity under sustainable conditions, providing another powerful tool for generating a diverse range of stereoisomers. nih.gov

Table 2: Overview of Stereoselective Methodologies for Analog Generation
MethodologyKey FeaturesPotential Application for Analog Generation
Asymmetric Hydrogenation of IminesDirect and efficient, high enantioselectivity nih.govGeneration of specific stereoisomers by varying the chiral catalyst.
Biocatalytic Reductive AminationHigh stereoselectivity, environmentally friendly nih.govProduction of enantiopure amines from prochiral ketones.
Chiral Auxiliary-Mediated SynthesisWell-established and reliableStepwise synthesis of complex chiral structures, but may require additional protection/deprotection steps.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling techniques are invaluable for understanding the relationship between the structure of a molecule and its biological function. researchgate.net For this compound, computational studies can provide insights into its conformational preferences, electronic properties, and potential interactions with biological targets. nih.govmdpi.com

Methods such as molecular dynamics simulations can be used to explore the conformational landscape of the molecule, while quantum chemical calculations can elucidate its electronic structure and reactivity. researchgate.net Furthermore, analyzing the electrostatic potential maps of pyridine (B92270) derivatives can help in understanding how different functional groups influence their biological activity. mdpi.comnih.gov This information is crucial for the rational design of new analogs with improved properties. nih.gov

Table 3: Computational Modeling Techniques and Their Applications
Computational MethodInformation GainedRelevance to this compound
Molecular Dynamics (MD) SimulationsConformational flexibility and preferred spatial arrangementsUnderstanding how the molecule might bind to a biological target.
Quantum Mechanics (QM) CalculationsElectronic properties, reactivity, and bond energies researchgate.netPredicting chemical reactivity and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR)Correlation between molecular descriptors and biological activityPredicting the activity of unsynthesized analogs.

Design and Synthesis of Conformationally Restricted Analogs

Reducing the conformational flexibility of a molecule can lead to increased potency, selectivity, and improved pharmacokinetic properties. lifechemicals.com The design and synthesis of conformationally restricted analogs of this compound represent a promising area for future research. By incorporating the flexible side chain into a cyclic system, it is possible to lock the molecule into a specific bioactive conformation. nih.gov

Various strategies can be employed to achieve conformational restriction, including the introduction of cyclic structures or bulky substituents. nih.gov These modifications can lead to analogs with well-defined spatial arrangements of functional groups, which is essential for optimizing interactions with a biological target. enamine.net

Table 4: Strategies for the Design of Conformationally Restricted Analogs
StrategyDescriptionExpected Outcome
CyclizationIncorporating the aliphatic chain into a ring structure. nih.govReduced flexibility, locked-in bioactive conformation.
Introduction of Bulky GroupsAdding sterically demanding substituents to hinder bond rotation.Restricted rotation around key single bonds.
Incorporation of Rigid SpacersReplacing flexible linkers with rigid units (e.g., aromatic rings, alkynes).Increased structural rigidity and defined geometry.

Integration with Advanced High-Throughput Screening Technologies for Early-Stage Discovery (non-clinical)

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new bioactive compounds. scdiscoveries.comnih.gov The integration of HTS with the synthesis of a diverse library of this compound analogs can significantly speed up the identification of promising lead compounds in a non-clinical setting. news-medical.net HTS allows for the rapid testing of thousands of compounds against a specific biological target, providing valuable data on structure-activity relationships. nih.govpharmtech.com

Modern HTS technologies, including fluorescence-based, luminescence-based, and mass spectrometry-based assays, offer high sensitivity and throughput. pharmtech.com The vast amount of data generated by HTS can be effectively analyzed using artificial intelligence and machine learning algorithms, which can identify patterns and predict the activity of new molecules, further accelerating the discovery process. pharmtech.com

Table 5: High-Throughput Screening Technologies for Early-Stage Discovery
HTS TechnologyPrincipleAdvantages
Fluorescence-Based AssaysDetection of changes in fluorescence intensity or polarization. pharmtech.comHigh sensitivity and widely applicable. pharmtech.com
Luminescence-Based AssaysMeasurement of light produced by a biochemical reaction. pharmtech.comLow background signal, high sensitivity. pharmtech.com
Mass Spectrometry-Based AssaysDirect detection of substrates and products without the need for labels. pharmtech.comHigh information content, applicable to a wide range of targets. pharmtech.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-2-(pyridin-4-yl)hexan-1-amine in academic research?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, Gabriel synthesis ( ) can be adapted using 2-bromo-4-methylhexane and pyridin-4-amine as precursors. After alkylation, intermediates are reduced with LiAlH4 or NaBH4 ( ). Chiral variants may require enantioselective catalysts or chiral auxiliary agents, as seen in chiral amine ligand syntheses ( ). Purification often involves silica gel chromatography with ethanol/dichloromethane gradients ( ).

Q. How is structural confirmation performed for this compound?

  • Methodology : Use tandem spectroscopic techniques:

  • MS (ESI+) : Confirm molecular weight (e.g., expected m/z for C12H19N2: 191.15 [M+H]+) ( ).
  • 1H/13C NMR : Identify pyridine protons (δ ~8.5 ppm), methyl groups (δ ~1.2 ppm), and amine protons (δ ~1.5–2.5 ppm, broad) ( ).
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and hexane/isopropanol mobile phases ( ).

Advanced Research Questions

Q. What strategies resolve discrepancies in stereochemical assignments for this compound derivatives?

  • Methodology :

  • X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by determining crystal structures (e.g., analogous piperidine derivatives in ).
  • Dynamic NMR : Analyze coalescence temperatures for rotamers or enantiomer interconversion ( ).
  • Comparative analysis : Cross-validate with synthetic intermediates (e.g., diastereomeric salts formed via tartaric acid, as in ).

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses?

  • Methodology :

  • Catalyst screening : Test chiral phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) for reductive amination ( ).
  • Solvent effects : Polar aprotic solvents (e.g., THF) often enhance ee by stabilizing transition states ( ).
  • Temperature control : Lower temperatures (0–5°C) reduce racemization during amine coupling ( ).

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Methodology :

  • HPLC-MS/MS : Detect sub-1% impurities (e.g., unreacted pyridine or alkyl halides) using C18 columns and acetonitrile/water gradients ().
  • GC-FID : Monitor volatile byproducts (e.g., hexane derivatives) with capillary columns ().
  • ICP-OES : Check for residual catalysts (e.g., Pd or Ni) if metal-mediated reactions are used ( ).

Application-Oriented Questions

Q. How is this compound utilized in drug discovery pipelines?

  • Methodology :

  • Pharmacophore modeling : The pyridine and amine moieties serve as hydrogen-bond donors/acceptors in target binding ( ).
  • Biological assays : Test kinase or protease inhibition using fluorescence polarization ( ) or SPR (Surface Plasmon Resonance).
  • Metabolic stability : Assess hepatic clearance via microsomal incubation ( ).

Q. What role does this compound play in asymmetric catalysis?

  • Methodology :

  • Ligand design : The pyridine nitrogen and amine group coordinate metals (e.g., Cu or Pd) in cross-coupling reactions ( ).
  • Enantioselectivity screening : Evaluate catalytic efficiency in benchmark reactions (e.g., aldol additions) using chiral GC or HPLC ( ).

Data Contradiction Analysis

Q. How to address conflicting NMR and MS data during characterization?

  • Methodology :

  • Repeat experiments : Confirm spectra under standardized conditions (e.g., 400 MHz NMR, CDCl3 solvent) ( ).
  • High-resolution MS (HRMS) : Resolve isobaric interferences (e.g., C12H19N2 vs. C11H17N3O) ( ).
  • DEPT-135 NMR : Differentiate CH2/CH3 groups in complex spectra ( ).

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